Product packaging for Benzo[d]oxazole,4-(4-methylphenyl)-(Cat. No.:CAS No. 943443-13-8)

Benzo[d]oxazole,4-(4-methylphenyl)-

Cat. No.: B8520058
CAS No.: 943443-13-8
M. Wt: 209.24 g/mol
InChI Key: HPZHWXDNBQMYSM-UHFFFAOYSA-N
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Description

Significance of Benzoxazole (B165842) Core Structures in Contemporary Chemical Science

Benzoxazoles are aromatic organic compounds consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring. wikipedia.org This unique structural motif imparts a range of favorable properties, making it a privileged scaffold in medicinal chemistry and materials science. The benzoxazole core is relatively stable due to its aromaticity, yet it possesses reactive sites that allow for functionalization, enabling the synthesis of a diverse library of derivatives. wikipedia.org

The significance of the benzoxazole heterocycle is underscored by its presence in a wide array of biologically active compounds. nih.gov Both naturally occurring and synthetic benzoxazoles exhibit a broad spectrum of pharmacological activities. nih.govnih.gov Consequently, they are extensively utilized in drug discovery and development. nih.gov The versatility of the benzoxazole core has led to its incorporation into compounds targeting a variety of diseases, with some derivatives progressing into clinical trials. nih.gov The continued and growing interest from the scientific community in novel benzoxazole-containing compounds highlights the vast potential of this scaffold. nih.gov

Specific Research Focus on 4-(4-methylphenyl)-Benzo[d]oxazole within Heterocyclic Chemistry

Research into 4-(4-methylphenyl)-Benzo[d]oxazole and its analogues is often driven by the quest for new materials with specific optical or electronic properties, or as part of structure-activity relationship (SAR) studies in medicinal chemistry. By systematically altering substituents on the core benzoxazole and the appended phenyl ring, chemists can gain a deeper understanding of how molecular structure correlates with function. This knowledge is crucial for the rational design of new molecules with enhanced or novel properties.

PropertyValue
Molecular FormulaC₁₄H₁₁NO
PubChem CID2755331
Molecular Weight209.25 g/mol
XLogP34.1
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count1

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO B8520058 Benzo[d]oxazole,4-(4-methylphenyl)- CAS No. 943443-13-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

943443-13-8

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

4-(4-methylphenyl)-1,3-benzoxazole

InChI

InChI=1S/C14H11NO/c1-10-5-7-11(8-6-10)12-3-2-4-13-14(12)15-9-16-13/h2-9H,1H3

InChI Key

HPZHWXDNBQMYSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=CC=C2)OC=N3

Origin of Product

United States

Synthetic Methodologies and Reaction Mechanisms for Benzo D Oxazole, 4 4 Methylphenyl , and Analogues

Foundational Synthetic Routes to the Benzoxazole (B165842) Scaffold

The construction of the benzoxazole core predominantly relies on the cyclization of a 2-aminophenol (B121084) precursor with a suitable electrophile. This fundamental approach has been refined over the years, offering a versatile entry to a wide array of substituted benzoxazoles.

Condensation Reactions Involving 2-Aminophenol Precursors

The most prevalent and direct method for synthesizing the benzoxazole ring system involves the condensation of 2-aminophenols with various carbonyl compounds. This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield the final benzoxazole product.

Commonly employed carbonyl-containing starting materials include carboxylic acids, aldehydes, acid chlorides, and esters. The choice of reactant and reaction conditions can significantly influence the yield and purity of the desired benzoxazole. For instance, the reaction of 2-aminophenol with a carboxylic acid often requires a dehydrating agent or high temperatures to drive the reaction towards completion. In contrast, the use of more reactive species like acid chlorides can often proceed under milder conditions.

A general representation of this condensation reaction is depicted below:

Scheme 1: General Condensation Reaction for Benzoxazole Synthesis

General reaction scheme for the condensation of 2-aminophenol with a generic carbonyl compound (R-COX) to form a 2-substituted benzoxazole.

Figure 1: Condensation of 2-aminophenol with a carbonyl compound to form a 2-substituted benzoxazole.

General Cyclization Reactions and Techniques

To enhance the efficiency, yield, and environmental footprint of benzoxazole synthesis, several modern techniques have been developed and applied. These methods often offer advantages such as reduced reaction times, lower energy consumption, and the ability to perform reactions under solvent-free conditions.

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates. In the context of benzoxazole formation, microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes. This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient and uniform heating.

The synthesis of 2-arylbenzoxazoles, for example, can be efficiently achieved by the microwave-assisted condensation of 2-aminophenol with various aromatic aldehydes. This method often proceeds in the absence of a solvent or in the presence of a high-boiling, microwave-absorbing solvent, and can be facilitated by a variety of catalysts.

ReactantsCatalystConditionsReaction TimeYield
2-Aminophenol, Benzaldehyde (B42025)NoneMicrowave (150W), 120°C5 minHigh
2-Aminophenol, 4-ChlorobenzaldehydeAcetic AcidMicrowave, 100°C10 min>90%
2-Aminophenol, 4-Methylbenzaldehydep-Toluenesulfonic acidMicrowave, Solvent-free3 min95%
This table presents representative examples of microwave-assisted benzoxazole synthesis and is not exhaustive.

Sonochemistry, the application of ultrasound to chemical reactions, provides another green and efficient method for benzoxazole synthesis. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures. These conditions can dramatically enhance reaction rates and yields.

Ultrasound-assisted synthesis of benzoxazoles is typically carried out by irradiating a mixture of a 2-aminophenol and an aldehyde or carboxylic acid in a suitable solvent at room temperature or with gentle heating. This method often avoids the need for harsh catalysts and high temperatures.

Mechanochemistry, which involves inducing chemical reactions through mechanical force, offers a solvent-free and environmentally benign route to benzoxazoles. Ball milling is the most common technique employed for this purpose. In a typical procedure, the solid reactants, 2-aminophenol and an aldehyde, are placed in a milling jar with grinding balls. The mechanical energy generated during milling initiates the chemical reaction, leading to the formation of the benzoxazole product.

This solvent-free approach simplifies product isolation and purification, as it often yields the desired product in a highly pure form. Various catalysts can be incorporated into the solid-state reaction mixture to further enhance the reaction efficiency.

ReactantsCatalystConditionsReaction TimeYield
2-Aminophenol, BenzaldehydeZinc Oxide NanoparticlesBall Milling (25 Hz)30 min94%
2-Aminophenol, 4-NitrobenzaldehydeNoneBall Milling60 minHigh
2-Aminophenol, 2-Naphthaldehydep-Toluenesulfonic acidBall Milling45 min92%
This table provides examples of mechanochemical synthesis of benzoxazoles.

Continuous flow chemistry has gained significant attention in recent years as a safe, efficient, and scalable method for chemical synthesis. In a flow reactor, reactants are continuously pumped through a heated and pressurized tube or a series of interconnected reactors. This setup allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, particularly for highly exothermic or hazardous reactions.

The synthesis of benzoxazoles in a continuous flow system typically involves pumping a solution of a 2-aminophenol and a suitable reaction partner, such as an aldehyde or an acid derivative, through a heated reactor coil. The product is then collected at the outlet of the reactor. This methodology is particularly advantageous for large-scale production, as it allows for the continuous manufacturing of the desired compound.

Advanced Catalytic Systems in Benzoxazole Synthesis

Modern synthetic strategies for benzoxazoles heavily rely on catalysis to overcome the limitations of traditional methods, which often require harsh conditions, stoichiometric reagents, and result in lower yields. nih.govacs.org The development of sophisticated catalytic systems has enabled milder reaction conditions, broader substrate scopes, and increased efficiency.

Transition metal catalysis is a cornerstone for constructing the benzoxazole core, primarily through intramolecular cyclization and C-H functionalization pathways. acs.orgnitrkl.ac.in

Copper (Cu): Copper catalysts are widely used due to their low cost and high efficiency in promoting the synthesis of benzoxazoles. One common method involves the copper-catalyzed intramolecular oxidative C-O coupling of anilides. acs.org For instance, Cu(OTf)₂ has been used to catalyze the cyclization of anilides in dichlorobenzene at 160 °C, using air as the terminal oxidant. acs.orgnih.gov Copper(I) iodide (CuI), often paired with ligands like 1,10-phenanthroline, is effective for the cyclization of ortho-haloanilides, with the reaction rate following the order of I > Br > Cl for the halogen substituent. organic-chemistry.org This suggests that oxidative addition is a key step in the catalytic cycle. organic-chemistry.org Furthermore, copper(II) oxide nanoparticles have been employed as a recyclable heterogeneous catalyst for the ligand-free intramolecular cyclization of o-bromoaryl derivatives. organic-chemistry.org

Palladium (Pd): Palladium catalysts are renowned for their versatility in C-C and C-N bond formation. A notable palladium-catalyzed method for benzoxazole synthesis involves the cleavage of carbon-carbon triple bonds with o-aminophenol in the presence of palladium chloride. rsc.org Palladium has also been utilized in the aerobic oxidation of o-aminophenols and isocyanides to yield 2-aminobenzoxazoles. ijpbs.com In some approaches, palladium complexes of dendronized amine polymers have been developed as effective catalysts for the one-pot synthesis of 2-arylbenzoxazoles from aldehydes and o-aminophenol. rsc.orgresearchgate.net

Nickel (Ni): Nickel catalysts offer a cost-effective alternative to palladium for certain coupling reactions. A facile method for the direct C-H amination of benzoxazoles with secondary amines has been developed using Ni(OAc)₂·4H₂O as the catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.netnih.gov This approach allows for the synthesis of various substituted benzoxazol-2-amines in moderate to good yields. nih.gov Nickel catalysts, such as NiCl₂(PPh₃)₂, have also proven effective in the cross-coupling of 2-methylthio-oxazole with organozinc reagents to produce 2-substituted oxazoles, a method that can be extended to benzoxazole analogues. acs.org

Table 1: Overview of Metal-Catalyzed Benzoxazole Synthesis
Metal CatalystReactantsKey FeaturesReference
Copper(II) triflate (Cu(OTf)₂)AnilidesIntramolecular oxidative C-O coupling; uses air as oxidant. acs.org
Copper(I) iodide (CuI) / 1,10-phenanthrolineortho-HaloanilidesBelieved to proceed via a Cu(I)/Cu(III) manifold. organic-chemistry.org
Palladium chloride (PdCl₂)o-Aminophenol and AlkynesInvolves cleavage of C-C triple bonds. rsc.org
Nickel acetate (Ni(OAc)₂)Benzoxazoles and Secondary AminesDirect C-H amination at the C-2 position. nih.gov

Acid catalysis provides a metal-free alternative for benzoxazole synthesis, typically by activating the carbonyl group of an aldehyde or carboxylic acid derivative towards nucleophilic attack by the hydroxyl group of a 2-aminophenol.

Brønsted Acids: Brønsted acids like p-toluenesulfonic acid (TsOH·H₂O) are effective in catalyzing the condensation of 2-aminophenols with various carbonyl compounds. acs.org For example, the combination of a Brønsted acid and copper iodide (CuI) has been used for the cyclization reactions of 2-aminophenols with β-diketones to yield 2-substituted benzoxazoles. acs.org Fluorophosphoric acid has also been reported as a highly effective catalyst for the reaction between 2-aminophenol and aldehydes at room temperature. rsc.org

Lewis Acids: Lewis acids activate carbonyl groups towards cyclization. A manganese-based metal-organic framework (MOF), Mn-TPA, has been shown to act as an effective heterogeneous Lewis acid catalyst. rsc.org After activation, the desolvated MOF contains manganese open metal sites that catalyze the synthesis of benzoxazole derivatives from o-aminophenol and various aromatic aldehydes with high efficiency and turnover numbers. rsc.org Boron trifluoride etherate (BF₃·Et₂O) is another Lewis acid used to catalyze the annulation of glyoxylate esters and nitrosoarenes to form 2,1-benzisoxazole scaffolds. acs.org

Table 2: Examples of Acid-Catalyzed Benzoxazole Synthesis
Catalyst TypeSpecific CatalystReactantsConditionsReference
Brønsted Acid / MetalTsOH·H₂O / CuI2-Aminophenols and β-DiketonesSolvent-free or in acetonitrile acs.org
Lewis Acid (MOF)Mn-TPADesolvo-Aminophenol and Aromatic AldehydesEthanol, 30 °C rsc.org
Brønsted Acidic Ionic Liquid GelBAIL gel2-Aminophenol and AldehydesSolvent-free, 130 °C nih.govacs.org

The use of nanocatalysts and other heterogeneous systems in benzoxazole synthesis aligns with the principles of green chemistry, offering advantages such as high catalytic activity, stability, and easy recovery and reusability. rsc.orgajchem-a.com

Nanocatalysts: Magnetic nanoparticles, such as Fe₃O₄@SiO₂-SO₃H, have been developed as highly efficient and reusable solid acid catalysts for the synthesis of 2-arylbenzoxazoles from 2-aminophenol and aromatic aldehydes under solvent-free conditions. ajchem-a.comajchem-a.com These catalysts can be easily separated from the reaction mixture using an external magnet. ajchem-a.com Similarly, recyclable copper(II) ferrite nanoparticles have demonstrated high activity in the synthesis of benzoxazoles from N-(2-halophenyl)benzamides. organic-chemistry.org Researchers at Brown University created a nanocatalyst of silver-palladium nanoparticles on tungsten oxide nanorods capable of catalyzing the four sequential reactions needed to produce benzoxazole in a single pot at a lower temperature (80°C) and in less time (8 hours) compared to conventional methods. thechemicalengineer.com

Heterogeneous Systems: Brønsted acidic ionic liquids have been grafted onto silica surfaces (tetraethyl orthosilicate, TEOS) to create a BAIL gel, which acts as an efficient and recyclable heterogeneous catalyst for the synthesis of benzoxazoles under solvent-free conditions. nih.govacs.org This method demonstrates high yields and the catalyst can be reused multiple times without a significant loss in activity. nih.govacs.org Ruthenium-based heterogeneous catalysts, prepared from phosphine-functionalized magnetic nanoparticles and a ruthenium precursor, have been used for the synthesis of benzoxazoles from primary alcohols and 2-aminophenol via an acceptorless dehydrogenative coupling reaction. acs.org

Ionic liquids (ILs) have emerged as green catalysts and reaction media for organic synthesis due to their unique properties, including negligible vapor pressure, high thermal stability, and tunable acidity. nih.govnih.gov

Several types of ionic liquids have been successfully employed in benzoxazole synthesis. A Brønsted acidic ionic liquid gel was used for the condensation of 2-aminophenols and aldehydes, offering high yields and easy catalyst recycling. rsc.orgresearchgate.net Magnetic nanomaterial-supported Lewis acidic ionic liquids (LAIL@MNP) have also been used as a green catalyst for preparing benzoxazoles under solvent-free ultrasound irradiation, a method that produces water as the only byproduct. nih.gov Furthermore, bis-ionic liquids like 3,3'-(butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazole-3-ium)bromide ([BDBDIm]Br) have been found to be effective catalysts for synthesizing novel benzoxazoles at room temperature under solvent-free conditions. figshare.com The use of heterocyclic ionic liquids, such as 1-butylpyridinium iodide, has also been shown to facilitate the direct oxidative amination of benzoxazoles. nih.govscilit.com

Mechanistic Investigations of Benzo[d]oxazole Ring Formation

Understanding the reaction mechanism is crucial for optimizing synthetic protocols. The formation of the benzoxazole ring from 2-aminophenol and an aldehyde generally proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent dehydration/aromatization.

The key steps of cyclization and dehydration are often acid-catalyzed. In the presence of an acid catalyst, the carbonyl group of the aldehyde is protonated, which enhances its electrophilicity and facilitates the nucleophilic attack by the amino group of the 2-aminophenol to form a carbinolamine intermediate. Subsequent dehydration of the carbinolamine leads to the formation of a Schiff base (an imine). nih.gov

The next crucial step is the intramolecular cyclization, where the hydroxyl group of the 2-aminophenol attacks the imine carbon. This cyclization is followed by a final dehydration step to form the aromatic benzoxazole ring. The entire process can be promoted by Brønsted or Lewis acids, which facilitate both the initial condensation and the final dehydration. nih.gov Mass spectrometry studies on the condensation of o-aminophenol with benzaldehyde using a BAIL gel catalyst confirmed the formation of the 2-(benzylideneamino)phenol intermediate. nih.govacs.org Theoretical studies on the related benzoxazine system suggest that while protonation provides a more efficient energy landscape for the initial steps, the final cyclization and dehydration may proceed through a neutral intermediate. nih.gov In metal-catalyzed reactions, the mechanism can be more complex, involving steps like oxidative addition, reductive elimination, and coordination to the metal center, which ultimately facilitate the C-O bond formation and cyclization. acs.org

Nucleophilic Substitution and Ring-Closing Mechanisms

The synthesis of the benzoxazole core often involves intramolecular nucleophilic substitution and subsequent ring-closing reactions. A prominent method is the copper-catalyzed cyclization of ortho-haloanilides. organic-chemistry.org In this process, a catalyst system, typically combining copper(I) iodide (CuI) with a ligand such as 1,10-phenanthroline, facilitates the intramolecular C-O bond formation. organic-chemistry.org

The proposed mechanism for this transformation proceeds through an oxidative insertion of the copper(I) catalyst into the carbon-halogen bond of the ortho-haloanilide. This is followed by a reductive elimination pathway, likely involving a Cu(I)/Cu(III) catalytic cycle, to form the benzoxazole ring. organic-chemistry.org The rate of this reaction is dependent on the nature of the halogen, with the reactivity order being I > Br > Cl, indicating that the oxidative addition step is rate-determining. organic-chemistry.org This methodology is versatile and tolerates a range of substituents on the aniline (B41778) and benzoyl portions of the starting material, allowing for the synthesis of various 4-arylbenzoxazole analogues.

Another approach involves the reaction of 2-aminophenols with various functionalized precursors. For instance, a one-pot sequential procedure can be employed where an initial aminocarbonylation of aryl or vinyl bromides with 2-aminophenols is followed by an acid-mediated ring closure to generate the benzoxazole heterocycle. organic-chemistry.org This strategy demonstrates a broad substrate scope and provides good yields of 2-substituted benzoxazoles. organic-chemistry.org

N-Deprotonation–O-SNAr Cyclization Processes

A significant pathway for synthesizing benzoxazoles is through an N-deprotonation–O-SNAr (Nucleophilic Aromatic Substitution) cyclization sequence. mdpi.comnih.gov This method starts from anilide precursors, which are subjected to deprotonation at the nitrogen atom, followed by an intramolecular cyclization of the resulting delocalized anion from the amide oxygen. mdpi.comnih.gov

The process typically uses a base, such as potassium carbonate (K2CO3), in an anhydrous solvent like dimethylformamide (DMF). mdpi.comnih.gov The anilide precursors are often derived from 2-fluoroanilines acylated with aromatic acid chlorides. For the SNAr ring closure to be effective, the aromatic ring of the aniline must be activated by electron-withdrawing groups at the C5 position. mdpi.comnih.gov

The efficiency and required temperature for the cyclization correlate with the strength of the C5 activating group. For example, a nitro group, being a potent activator, allows the reaction to proceed at a lower temperature (90 °C) compared to less potent groups like cyano, methoxycarbonyl, or trifluoromethyl, which require progressively higher temperatures (up to 130 °C). mdpi.comnih.gov

Detailed research has been conducted on the synthesis of precursors like N-(5-Cyano-2-fluorophenyl)-4-methylbenzamide and N-(2-Fluoro-5-nitrophenyl)-4-methylbenzamide, which upon cyclization, yield benzoxazole analogues. nih.gov

Table 1: Reaction Conditions for N-Deprotonation–O-SNAr Cyclization of Anilide Precursors

Precursor Activating Group (C5) Temperature (°C) Time (h) Yield (%)
N-(2-Fluoro-5-nitrophenyl)benzanilides Nitro 90 1 High
N-(5-Cyano-2-fluorophenyl)benzanilides Cyano 115 1 High
N-(5-Methoxycarbonyl-2-fluorophenyl)benzanilides Methoxycarbonyl 120 2 High

Data sourced from studies on N-deprotonation–O-SNAr cyclization. mdpi.comnih.gov

Oxidative Cyclization Mechanisms

Oxidative cyclization represents a direct and efficient strategy for constructing the benzoxazole framework. These methods often involve the reaction of 2-aminophenols or catechols with various coupling partners like amines or aldehydes, using an oxidant to facilitate the final aromatization step. organic-chemistry.orgresearchgate.net

One approach involves the direct oxidative cyclization of catechols and primary amines. researchgate.net This can be achieved using systems like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in ethyl acetate or molecular oxygen in water. researchgate.net Metal-free conditions are a significant advantage of this type of reaction. researchgate.net Alternatively, iron-porphyrin complexes can catalyze the oxidation of catechols followed by condensation and cyclization with amines under aerobic conditions at room temperature. researchgate.net

Another pathway is the oxidative cyclization of phenolic Schiff bases, which are formed in situ from the condensation of 2-aminophenols and aldehydes. nih.gov The subsequent intramolecular cyclization and oxidation, often promoted by air, yield the benzoxazole product. nih.gov A plausible mechanism involves the formation of an imine intermediate, which then undergoes intramolecular attack by the phenolic hydroxyl group, followed by oxidation to the aromatic benzoxazole. nih.gov Iron-catalyzed oxidative cyclization has also been reported, using environmentally benign oxidants like aqueous hydrogen peroxide. rsc.org

Radical Chain Reaction Pathways (e.g., SRN1)

Radical-mediated pathways offer an alternative route to benzoxazole synthesis. While specific SRN1 (Nucleophilic Substitution by a Radical mechanism) pathways for 4-(4-methylphenyl)benzo[d]oxazole are not extensively detailed, related radical cyclizations have been explored. For instance, photo-assisted radical cyclization of 2-substituted anilines with aldehydes has been used to synthesize 2-arylbenzoxazoles. researchgate.net

Mechanistic studies on related cyclizations suggest that single-electron transfer (SET) processes can initiate the formation of radical cation intermediates. researchgate.net However, in some I(III)-mediated benzoxazole formations, radical inhibition tests have provided evidence against a purely radical chain mechanism, suggesting that other pathways, such as those involving aryloxy-λ3-iodane intermediates, may be operative. researchgate.net These findings indicate that the specific mechanism can be highly dependent on the reaction conditions and the reagents employed.

Green Chemistry Approaches in Benzoxazole Synthesis

In line with the principles of green chemistry, significant efforts have been directed towards developing more environmentally benign methods for benzoxazole synthesis. Key strategies include the use of solvent-free conditions and aqueous reaction media.

Solvent-Free Reaction Conditions

Solvent-free synthesis offers numerous advantages, including reduced waste, lower costs, and often simpler work-up procedures. Several methods have been developed for the synthesis of benzoxazoles under these conditions.

One common approach is the condensation of 2-aminophenols with aldehydes or carboxylic acids using a solid-supported catalyst or under microwave irradiation. For example, Lawesson's reagent has been used as an efficient promoter for the microwave-assisted, solvent-free synthesis of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenol. organic-chemistry.org

The use of heterogeneous catalysts is particularly attractive for solvent-free reactions. Magnetic nanoparticles, such as Fe3O4@SiO2-SO3H, have been employed as recyclable catalysts for the reaction of 2-aminophenols with aromatic aldehydes at moderate temperatures (50 °C). ajchem-a.com Similarly, imidazolium chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles has been used as a catalyst under solvent-free sonication, leading to faster reaction rates and high yields. nih.gov Brønsted acidic ionic liquid gels have also proven to be effective, reusable catalysts for the condensation of 2-aminophenols and aldehydes at elevated temperatures (130 °C). acs.orgrsc.org

Grindstone chemistry, a mechanochemical approach, has also been successfully applied. The synthesis of benzoxazoles from 2-aminophenol and aldehydes has been achieved by grinding the reactants with a catalyst like potassium ferrocyanide or strontium carbonate in a mortar and pestle, often yielding the product in minutes. nih.gov

Table 2: Examples of Solvent-Free Methodologies for Benzoxazole Synthesis

Catalyst / Promoter Reaction Conditions Reactants Key Advantages
Lawesson's Reagent Microwave Irradiation 2-Aminophenol, Carboxylic Acids Rapid, good yields
Fe3O4@SiO2-SO3H 50 °C, Stirring 2-Aminophenol, Aldehydes Magnetically recyclable catalyst
LAIL@MNP 70 °C, Sonication (30 min) 2-Aminophenols, Aldehydes Rapid, recyclable catalyst
Brønsted Acidic Ionic Liquid Gel 130 °C, Stirring (5 h) 2-Aminophenol, Aldehydes Reusable catalyst, high yields

Data compiled from various green chemistry approaches to benzoxazole synthesis. organic-chemistry.orgnih.govajchem-a.comacs.orgnih.gov

Aqueous Medium Reactions

Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and abundant nature. The synthesis of benzoxazoles in an aqueous medium often relies on the use of water-tolerant catalysts.

Samarium(III) triflate has been reported as an efficient and reusable acid catalyst for the synthesis of benzoxazoles from o-aminophenols and aldehydes under mild conditions in water. organic-chemistry.org Another approach involves the cyclo-desulfurization of 2-aminophenol and isothiocyanates using hydrogen peroxide as an oxidant in an ethanol-water mixture under microwave irradiation. nih.gov This method is noted for its clean reaction profile and short reaction times. nih.gov

The development of heterogeneous catalysts that are stable and active in water is also a key area of research. Magnetic solid acid nanocatalysts have been successfully used for benzoxazole synthesis in water under reflux conditions, allowing for easy separation and reuse of the catalyst. rsc.org These methods highlight the potential for developing practical and sustainable synthetic routes to benzoxazole and its analogues. ecust.edu.cnmdpi.com

One-Pot Synthetic Strategies

One-pot syntheses offer significant advantages in terms of efficiency, cost-effectiveness, and reduced waste generation by combining multiple reaction steps into a single operational sequence without the isolation of intermediates. For the synthesis of 4-aryl-benzo[d]oxazoles, these strategies often revolve around transition-metal-catalyzed cross-coupling and cyclization reactions.

A notable, albeit not one-pot, approach that confirms the existence and provides a potential synthetic precursor for 4-phenylbenzo[d]oxazoles involves their rearrangement to phenanthridin-4-ols. This suggests that 4-phenylbenzo[d]oxazoles are accessible starting materials, paving the way for the development of streamlined one-pot procedures for their synthesis researchgate.net.

One area of exploration that offers promise for the one-pot synthesis of related heterocyclic structures involves the use of dual-catalyst systems. For instance, a gold-catalyzed one-pot synthesis has been reported for (Z)-5-benzylidene-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole, an oxazoline derivative. This method utilizes a gold(III) catalyst for an initial propargylic substitution, followed by a gold(I)-catalyzed cyclization mdpi.comresearchgate.net. While this specific example leads to a dihydrooxazole, the principle of sequential catalysis in a one-pot fashion could potentially be adapted for the synthesis of the fully aromatic benzoxazole core.

The general synthetic routes towards substituted oxazoles often involve the reaction of carboxylic acids with other precursors. A green protocol for preparing 4,5-diphenyl-2(R)-oxazoles from benzoin, carboxylic acids, and ammonium (B1175870) acetate has been described, which proceeds without the need for an organic solvent or catalyst nsmsi.ir. Furthermore, copper-catalyzed methods have been employed for the one-pot synthesis of highly functionalized oxazoles from benzoin, carboxylic acids, and ammonium acetate in water jsynthchem.comjsynthchem.com. These methods, while not directly yielding 4-aryl-benzo[d]oxazoles, demonstrate the utility of one-pot strategies in constructing the core oxazole (B20620) ring, which could be a component of a more complex benzoxazole synthesis.

Palladium-catalyzed direct arylation is a powerful tool for the synthesis of arylated heterocycles. Research has shown the feasibility of direct arylation of various azoles, including oxazoles, with (hetero)aryl halides researchgate.net. This approach, if applied intramolecularly or in a sequential one-pot manner, could be a viable route to 4-aryl-benzo[d]oxazoles.

The following table summarizes representative one-pot synthetic strategies for oxazole and benzoxazole derivatives, which could serve as a basis for the development of methods targeting 4-(4-methylphenyl)-benzo[d]oxazole.

Catalyst/PromoterStarting MaterialsProduct TypeKey Features
Gold(III) / Gold(I)Propargylic alcohol, p-toluamide(Z)-5-benzylidene-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazoleDual gold catalysis in a one-pot sequence mdpi.comresearchgate.net.
None (solvent/catalyst-free)Benzoin, Carboxylic acids, Ammonium acetate4,5-Diphenyl-2(R)-oxazolesGreen and efficient method nsmsi.ir.
CuFe2O4 nanoparticlesBenzoin, Carboxylic acids, Ammonium acetateHighly functionalized oxazolesSustainable method using a heterogeneous catalyst in water jsynthchem.comjsynthchem.com.

While a direct, optimized one-pot synthesis for Benzo[d]oxazole, 4-(4-methylphenyl)- is not yet prominently featured in the literature, the existing methodologies for related structures provide a strong foundation for future research in this area. The adaptation of palladium- or copper-catalyzed intramolecular cyclization strategies, or the development of novel sequential one-pot reactions, holds the key to efficiently accessing this important class of compounds.

Advanced Spectroscopic Characterization and Structural Elucidation of Benzo D Oxazole, 4 4 Methylphenyl , and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the carbon-hydrogen framework of organic molecules. Analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of each proton and carbon atom within the molecule, confirming the connectivity and substitution patterns.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of a benzo[d]oxazole derivative is characterized by distinct signals corresponding to the protons of the benzoxazole (B165842) core and the appended phenyl group. For a compound like 2-(p-tolyl)benzo[d]oxazole, a close analog to the target molecule, the aromatic protons typically resonate in the downfield region between δ 7.0 and 8.5 ppm.

The protons on the benzoxazole ring system exhibit characteristic splitting patterns depending on their substitution. For instance, in unsubstituted 2-phenylbenzo[d]oxazole, the protons appear as multiplets in the range of δ 7.30-7.80 ppm. The introduction of a methyl group on the phenyl ring, as in 2-(p-tolyl)benzo[d]oxazole, introduces a singlet peak for the methyl protons, typically observed around δ 2.40 ppm. The protons of the p-substituted phenyl ring often appear as two distinct doublets, a result of the symmetrical substitution pattern.

For derivatives with different substitution patterns, the chemical shifts and coupling constants will vary accordingly. For example, the protons of a 6-methyl-2-phenylbenzo[d]oxazole show a singlet for the methyl group at δ 2.38 ppm, with the aromatic protons appearing at distinct chemical shifts. The complexity of the aromatic region can be further influenced by the presence of other substituents, leading to overlapping multiplets.

Table 1: Representative ¹H NMR Data for Benzo[d]oxazole Derivatives

Compound Solvent Chemical Shifts (δ ppm) and Multiplicity
2-(p-Tolyl)benzo[d]oxazole CDCl₃ 8.16-8.08 (m, 2H), 7.53 (d, J = 8.1 Hz, 1H), 7.40 (dd, J = 6.6, 3.6 Hz, 3H), 7.25 (s, 1H), 7.05 (d, J = 8.1 Hz, 1H), 2.38 (s, 3H)
2-Phenyl-5-nitrobenzo[d]oxazole CDCl₃ 8.64 (d, J = 2.3 Hz, 1H), 8.31 (dd, J = 8.9, 2.3 Hz, 1H), 8.16 (d, J = 8.3 Hz, 2H), 7.70-7.50 (m, 4H)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, detailing the carbon skeleton of the molecule. The benzoxazole ring system gives rise to a set of characteristic signals for the quaternary and methine carbons. For 2-arylbenzo[d]oxazoles, the carbon of the oxazole (B20620) ring (C2) is typically observed in the range of δ 160-165 ppm.

The carbons of the fused benzene (B151609) ring and the phenyl substituent appear in the aromatic region of the spectrum, generally between δ 110 and 150 ppm. The chemical shifts of these carbons are sensitive to the electronic effects of any substituents present. In the case of 2-(p-tolyl)benzo[d]oxazole, the methyl carbon provides a distinct signal in the upfield region, around δ 21-22 ppm. The presence of electron-withdrawing or electron-donating groups can cause significant shifts in the positions of the carbon signals. For example, the carbons in 2-(4-fluorophenyl)benzo[d]oxazole show coupling with the fluorine atom, providing additional structural information.

Table 2: Representative ¹³C NMR Data for Benzo[d]oxazole Derivatives

Compound Solvent Chemical Shifts (δ ppm)
2-(p-Tolyl)benzo[d]oxazole CDCl₃ 162.48, 150.98, 139.86, 135.47, 131.18, 128.78, 127.38, 125.73, 119.27, 110.68, 21.73
2-(4-Fluorophenyl)benzo[d]oxazole CDCl₃ 164.8 (d, ¹JC-F = 251 Hz), 162.1, 150.8, 142.0, 129.8 (d, ³JC-F = 8.82 Hz), 124.6, 123.5, 120.0, 116.2 (d, ²JC-F = 22.06 Hz), 110.6

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a benzo[d]oxazole derivative displays characteristic absorption bands that correspond to the vibrational modes of its constituent bonds. The C=N stretching vibration of the oxazole ring is a key diagnostic peak, typically appearing in the region of 1610-1630 cm⁻¹.

The C-O-C stretching vibrations of the oxazole ring are also prominent, usually found in the range of 1240-1250 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings give rise to absorptions in the 1450-1600 cm⁻¹ region. For derivatives containing a methyl group, the C-H stretching and bending vibrations of this group will also be present in the spectrum. The absence of a prominent N-H stretch in the final product is a key indicator of successful cyclization from an anilide precursor.

Table 3: Characteristic IR Absorption Bands for Benzo[d]oxazole Derivatives

Vibrational Mode Wavenumber (cm⁻¹)
Aromatic C-H Stretch > 3000
C=N Stretch (Oxazole Ring) 1610-1630
Aromatic C=C Stretch 1450-1600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. In the mass spectrum of a benzo[d]oxazole derivative, the molecular ion peak (M⁺·) is typically observed, which corresponds to the molecular weight of the compound. For instance, the mass spectrum of N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide, a precursor to a benzo[d]oxazole derivative, shows a molecular ion peak at m/z 274.

The fragmentation pattern can also provide valuable structural information. The cleavage of the benzo[d]oxazole ring and the loss of substituents from the phenyl ring are common fragmentation pathways observed in the mass spectra of these compounds. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high accuracy, further corroborating the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Benzo[d]oxazole derivatives, with their extended conjugated π-systems, are known to absorb UV light. Some derivatives, particularly those with halogenated aromatic substituents, are noted to fluoresce with a bright blue color under UV light when spotted on a TLC plate. This fluorescence indicates that these molecules absorb UV radiation and then re-emit it at a longer wavelength in the visible region. While specific λmax values for 4-(4-methylphenyl)benzo[d]oxazole are not detailed in the provided literature, the observation of fluorescence in related compounds suggests that it would also exhibit characteristic UV absorption.

Elemental Composition Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to determine the empirical formula of the synthesized molecule, which can then be compared with the theoretical composition calculated from the proposed molecular formula. For various benzo[d]oxazole derivatives, the experimentally found elemental compositions have shown excellent agreement with the calculated values, providing strong evidence for the correctness of the assigned structures. For example, for N-(5-cyano-2-fluorophenyl)-4-methylbenzamide, the calculated elemental composition is C, 70.86%; H, 4.36%; N, 11.02%, and the found values were C, 70.88%; H, 4.33%; N, 10.94%.

Computational and Theoretical Chemistry Investigations of Benzo D Oxazole, 4 4 Methylphenyl , and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. It is frequently used to calculate properties of oxazole (B20620) and benzoxazole (B165842) derivatives, providing a balance between accuracy and computational cost. irjweb.comnih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G or 6-311G, allow for the optimization of molecular geometries and the prediction of various electronic characteristics. irjweb.comniscpr.res.in

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity and kinetic stability. irjweb.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. nih.gov This charge transfer within the molecule is a critical aspect of its bioactivity. irjweb.com

For analogous compounds, DFT calculations have been extensively used to determine these energy values. For instance, studies on various heterocyclic systems, including those with oxazole and benzimidazole (B57391) cores, demonstrate that the HOMO-LUMO gap is a reliable measure of intramolecular charge transfer. niscpr.res.inirjweb.com In a study on polythiophenes containing benzo[d]oxazole, the calculated HOMO-LUMO gap (Eg) for one derivative was 0.621 eV, which dropped to 0.239 eV upon substitution, indicating a significant change in reactivity. nih.govnih.gov For a series of carbazole-based compounds, the calculated HOMO-LUMO gaps ranged from 2.50 to 3.42 eV. nankai.edu.cn These values are critical for understanding the electronic transitions and potential applications in materials science.

Table 1: Representative HOMO-LUMO Energy Gaps for Analogous Heterocyclic Compounds

Compound/Derivative ClassMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amineB3LYP/6-311+G(d,P)-6.2967-1.80964.4871 irjweb.com
Polythiophene-benzo[d]oxazole (P1)DFT--0.6210 nih.gov
Polythiophene-benzo[d]thiazole (P2)DFT--0.2390 nih.gov
Carbazole (B46965) Derivative 2B3LYP/6-31G(d)--2.50 nankai.edu.cn
Carbazole Derivative 4B3LYP/6-31G(d)--2.51 nankai.edu.cn

Charge Distribution and Reactivity Prediction

Mulliken population analysis is a widely used method to calculate the partial atomic charges on the individual atoms of a molecule. niscpr.res.inwikipedia.org These charges are instrumental in understanding the molecule's reactivity, intermolecular interactions, and electrostatic potential. researchgate.net The analysis provides insights into the electrophilic and nucleophilic sites within the molecule. Atoms with a more negative charge are prone to electrophilic attack, while those with a more positive charge are susceptible to nucleophilic attack. niscpr.res.in

For example, in a study of an imidazole (B134444) derivative, Mulliken charge analysis revealed that specific carbon and sulfur atoms carried the highest positive charges, identifying them as the most likely sites for nucleophilic reactions. researchgate.net This information is vital for predicting how a molecule like Benzo[d]oxazole, 4-(4-methylphenyl)- might interact with other molecules or biological targets. The distribution of charges is calculated using the same DFT methods (e.g., B3LYP/6-31G) employed for HOMO-LUMO analysis. niscpr.res.inresearchgate.net While the Mulliken method is popular due to its simplicity, it is known to be sensitive to the choice of basis set. wikipedia.org

Molecular Modeling and Docking Methodologies (excluding biological targets)

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key aspect of this is conformational analysis, which aims to identify the stable three-dimensional arrangements (conformers) of a molecule. nih.gov The various conformations can have different energy levels, and identifying the global minimum energy conformer is crucial as it typically represents the most populated state of the molecule.

For complex molecules like benzo[d]oxazole derivatives, rotation around single bonds can lead to different conformers. nih.gov For instance, in the cyclization reaction to form benzo[d]oxazoles, the conformational preference of the precursor anilide is critical. A sterically favorable rotamer allows the reactive centers to align properly for ring closure. nih.gov Computational methods can map the potential energy surface by systematically rotating specific dihedral angles to locate energy minima and transition states between them.

While molecular docking is most famous for studying protein-ligand interactions, the principles can be applied to non-biological systems to understand host-guest chemistry or self-assembly processes. This involves predicting the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The methodology relies on scoring functions to estimate the strength of the interaction, considering factors like electrostatic interactions and shape complementarity. For benzo[d]oxazole derivatives, such modeling could predict their interaction with surfaces or their potential to form organized supramolecular structures.

Theoretical Studies of Reaction Energetics and Transition States

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the formation of benzo[d]oxazoles. Theoretical studies can elucidate reaction pathways, calculate the energies of reactants, products, and intermediates, and, most importantly, characterize the transition states that connect them.

The formation of the benzo[d]oxazole ring often proceeds through a cyclization reaction. For example, one synthetic route involves an N-deprotonation–O-SNAr (Nucleophilic Aromatic Substitution) sequence from anilide precursors. nih.gov In this mechanism, the initial deprotonation of the amide nitrogen is a key step, followed by the cyclization of the resulting anion. nih.gov

Computational Analysis of Intermolecular Charge Transport and Reorganization Energies

The efficiency of charge transport in organic materials, which is crucial for applications in electronics like OLEDs, is heavily influenced by the reorganization energy (λ). The reorganization energy is defined as the energy required for a molecule to adjust its geometry from its neutral state to its charged (ionized) state, and vice versa. A lower reorganization energy generally facilitates faster charge transfer between adjacent molecules.

The total reorganization energy is composed of two main components: the internal reorganization energy (λ_int), which relates to structural changes within the molecule, and the external reorganization energy (λ_ext), which arises from the polarization of the surrounding medium. Computational methods, particularly DFT, are used to calculate the internal reorganization energy for both hole transport (λ_h) and electron transport (λ_e).

The calculation involves four key energy points:

Energy of the neutral molecule in its optimized ground-state geometry.

Energy of the ion (cation for hole transport, anion for electron transport) in its optimized geometry.

Energy of the neutral molecule at the optimized geometry of the ion.

Energy of the ion at the optimized geometry of the neutral molecule.

Studies on related heterocyclic systems have shown that structural modifications can significantly tune reorganization energies. For example, for some carbazole derivatives, the reorganization energy for hole transport was calculated to be as low as 0.18 eV, while for electron transport it was 0.11 eV, suggesting these materials could be efficient for both types of charge transport.

Vibrational Spectroscopy Calculations

Theoretical vibrational analysis is a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By using DFT methods, the vibrational frequencies and their corresponding intensities for a molecule can be calculated. nih.govnih.gov These calculations are typically performed on the optimized geometry of the molecule.

The calculated frequencies often show a systematic deviation from experimental values due to the approximations inherent in the theoretical methods and the fact that calculations are usually performed on isolated molecules in the gas phase. To improve agreement, the calculated frequencies are often scaled by an empirical factor. researchgate.net

For a molecule like Benzo[d]oxazole, 4-(4-methylphenyl)-, theoretical calculations would predict characteristic vibrational modes. These would include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Methyl C-H stretching: Found just below 3000 cm⁻¹.

C=N and C=C stretching: These vibrations from the oxazole and benzene (B151609) rings would appear in the 1650-1450 cm⁻¹ region.

C-O stretching: The stretching of the C-O bonds within the oxazole ring and the ether linkage would produce bands in the fingerprint region.

Ring bending and deformation modes: These occur at lower frequencies and are characteristic of the heterocyclic and aromatic ring systems.

By comparing the computed spectrum with an experimental one, each observed band can be confidently assigned to a specific molecular motion, a process aided by analyzing the Potential Energy Distribution (PED). researchgate.netnih.gov For example, a study on oxaprozin, an oxazole derivative, successfully used DFT calculations to assign the experimental IR and Raman bands. nih.gov

Chemical Reactivity and Derivatization Strategies for Benzo D Oxazole, 4 4 Methylphenyl

Substitution Reactions on the Benzoxazole (B165842) and Phenyl Moieties

Substitution reactions on the Benzo[d]oxazole, 4-(4-methylphenyl)- scaffold can be directed towards either the fused benzene (B151609) ring of the benzoxazole system or the pendant p-tolyl group. The outcome of these reactions is dictated by the directing effects of the existing substituents and the nature of the reagent (electrophilic or nucleophilic).

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying aromatic systems. In the context of 4-(p-tolyl)benzo[d]oxazole, two distinct aromatic rings are available for substitution.

Reactivity of the Benzoxazole Moiety: The fused benzene ring of the benzoxazole core is generally considered electron-deficient compared to benzene, due to the electron-withdrawing nature of the fused oxazole (B20620) ring. This deactivation makes electrophilic substitution more challenging than on a simple benzene ring. However, substitution is still possible, and modern catalytic methods have enabled functionalization at specific positions. Palladium-catalyzed reactions, for instance, have been used to achieve C-H alkenylation and arylation at the C4-position of 2-aryl benzoxazoles, proceeding through an anilide-directed ortho-C-H activation of a 2-amidophenol precursor followed by intramolecular annulation nitrkl.ac.in. Iron(III) chloride has been shown to mediate para-selective C-H chlorination at the C5-position of similar precursors nitrkl.ac.in. For classical electrophilic reactions on the pre-formed 4-(p-tolyl)benzo[d]oxazole, the substitution pattern would be influenced by the directing effects of the fused oxazole and the bulky C4-substituent, with positions C5 and C7 being the most likely targets for electrophilic attack, depending on the balance of electronic and steric factors.

Reactivity of the Phenyl Moiety: The 4-methylphenyl group is an activated aromatic ring. The methyl group is an electron-donating group, which activates the ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. Since the para position is occupied by the bond to the benzoxazole ring, electrophilic substitution will occur at the two equivalent ortho positions (C3' and C5').

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl/acyl halide and a Lewis acid catalyst.

Nucleophilic aromatic substitution (SNAr) is less common on simple aromatic rings and typically requires the presence of two key features: a potent electron-withdrawing group (such as -NO₂) positioned ortho or para to a good leaving group (such as a halogen).

For 4-(p-tolyl)benzo[d]oxazole, SNAr reactions are not feasible on the unmodified scaffold. However, the molecule can be strategically modified to become a suitable substrate for SNAr. A potential pathway involves:

Halogenation and Nitration: An initial electrophilic substitution reaction (as described in 5.1.1) to install a halogen (e.g., bromine at C5 or C7) and a nitro group on the benzoxazole ring.

Nucleophilic Displacement: The resulting halo-nitro-benzoxazole derivative can then react with various nucleophiles (e.g., amines, alkoxides, azoles) to displace the halide.

This strategy is well-established in heterocyclic chemistry. For example, the synthesis of benzoxazoles can be achieved via an intramolecular N-deprotonation–O-SNAr cyclization sequence, where the oxygen of a deprotonated amide displaces a fluorine atom on an activated ring nih.gov. This demonstrates the viability of SNAr reactions on appropriately activated benzoxazole precursors.

Strategies for Functionalization and Structural Modification

Beyond basic substitution reactions, a variety of strategies can be employed to modify the structure of 4-(p-tolyl)benzo[d]oxazole, enabling the synthesis of a diverse range of derivatives.

C-H Functionalization: As a modern and efficient approach, direct C-H functionalization avoids the need for pre-functionalized substrates. Transition-metal-catalyzed methods are particularly powerful for selectively activating and functionalizing specific C-H bonds. Research has shown that the synthesis of C4-functionalized 2-aryl benzoxazoles is possible through palladium-catalyzed ortho C-H activation of 2-amidophenol precursors nitrkl.ac.in. This strategy allows for the introduction of alkenyl and aryl groups directly at the C4 position.

Modification of the Methyl Group: The methyl substituent on the phenyl ring serves as a reactive handle for further derivatization. Free-radical bromination, for instance, can convert the methyl group into a bromomethyl (-CH₂Br) group. This benzylic bromide is an excellent electrophile for subsequent nucleophilic substitution reactions, allowing the attachment of a wide array of functional groups.

Cross-Coupling Reactions: If a halogenated derivative of 4-(p-tolyl)benzo[d]oxazole is prepared (e.g., via electrophilic halogenation), it can serve as a substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions. This enables the formation of new carbon-carbon or carbon-heteroatom bonds, significantly expanding the structural diversity of accessible derivatives.

Ring Rearrangement: Under certain conditions, the 4-phenylbenzo[d]oxazole scaffold can undergo significant structural transformation. It has been reported that in the presence of aluminum chloride (AlCl₃), 4-phenylbenzo[d]oxazoles can rearrange to form phenanthridin-4-ol derivatives researchgate.net. This unique reactivity provides a pathway to a completely different class of heterocyclic compounds.

Synthesis of Novel Benzoxazole Derivatives with Varied Substituents

Benzoxazole is recognized as a "privileged scaffold" in medicinal chemistry, and its derivatives are often incorporated into more complex molecules to enhance biological activity nih.gov. A prominent strategy in drug design is molecular hybridization, which involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with potentially synergistic or improved therapeutic properties nih.gov.

The 4-(p-tolyl)benzo[d]oxazole core can be chemically linked to other heterocyclic systems to generate novel hybrid molecules. This typically involves introducing a reactive linker or functional group onto the parent molecule, which can then be used to build or attach the second heterocycle.

HeterocycleCommon Synthetic StrategyKey Features & Examples
Imidazole (B134444) Reaction of a benzoxazole derivative containing a reactive handle (e.g., an aldehyde or halide) with appropriate imidazole-forming reagents. For example, synthesizing benzoxazolyl-imidazole conjugates for photophysical applications nih.gov.Imidazole and benzimidazole (B57391) moieties are common in biologically active compounds. Base-mediated cyclization reactions can be used to fuse imidazole rings to other systems acs.org.
Triazole Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a form of "click chemistry," is a highly efficient method. This involves functionalizing the benzoxazole with either an alkyne or an azide group and reacting it with a complementary triazole precursor researchgate.netresearchgate.netnih.govnih.gov.The 1,2,3-triazole ring acts as a stable and rigid linker between molecular fragments. This method has been used to synthesize novel 1,2,3-triazole-benzoxazole hybrids as potential enzyme inhibitors nih.govnih.gov.
Oxadiazole Synthesis often starts from a benzoxazole-carboxylic acid, which is converted to a hydrazide. The hydrazide is then cyclized with various reagents (e.g., carbon disulfide, cyanogen bromide, or orthoesters) to form the 1,3,4-oxadiazole ring nih.govresearchgate.netnih.gov.Hybrid molecules combining benzoxazole and oxadiazole have been investigated as potential agents for treating Alzheimer's disease nih.govnih.gov. Piperazinyl benzoxazoles have also been coupled with 1,3,4-oxadiazole-2-thiol to create novel anticancer agents researchgate.net.
Pyrazole Condensation reaction between a benzoxazole derivative bearing a hydrazine functional group and a 1,3-dicarbonyl compound. Alternatively, a benzoxazole with a chalcone-like moiety can react with hydrazine to form a pyrazoline, which can be oxidized to a pyrazole researchgate.netresearchgate.netjgpt.co.inresearchgate.neteurekaselect.com.Benzoxazole-linked pyrazole hybrids have been designed and evaluated as potential anticancer agents, targeting enzymes like VEGFR-2 researchgate.net.
Pyrimidine Synthesis can be achieved through diazo-coupling of an amino-functionalized benzoxazole with a suitable pyrimidine precursor, such as diethyl malonate, followed by cyclization with urea nih.gov.This approach has been used to create novel pyrimidine-benzoxazole hybrids with potential antioxidant and cytotoxic activities nih.gov.
Thiazole (B1198619) The Hantzsch thiazole synthesis is a common method. This involves reacting a benzoxazole derivative containing an α-haloketone moiety with a thioamide. Another route involves the condensation of a thioamide intermediate with substituted phenacyl bromides nih.govnih.gov.Benzoxazole-thiazole and benzoxazole-thiazolidinone hybrids have been developed as promising antibacterial agents nih.govnih.gov.

Applications of Benzo D Oxazole, 4 4 Methylphenyl , in Contemporary Chemical Science and Technology

Role in Advanced Materials Science

The benzoxazole (B165842) core is a significant photophore, a light-emitting part of a molecule, making its derivatives valuable in the development of advanced optical materials. Several benzoxazole derivatives are noted for their bright blue fluorescence under UV light. nih.gov This inherent luminescence is a key property for applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs).

Research into related oxadiazole and oxazole (B20620) structures has revealed their potential as emitters in OLEDs. st-andrews.ac.uknih.govrsc.org Many of these compounds exhibit high photoluminescence quantum yields (PLQYs), a measure of their emission efficiency. nih.govnih.gov A critical feature of some of these materials is Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to significantly higher theoretical internal quantum efficiencies in OLED devices. st-andrews.ac.ukrsc.org For instance, certain oxadiazole-based emitters have achieved high external quantum efficiencies in fabricated OLEDs, producing deep-blue or sky-blue light. st-andrews.ac.uk The introduction of a p-tolyl group, as seen in the subject compound, can influence the electronic and steric properties, potentially tuning the emission wavelength and improving the performance of such materials. researchgate.net The combination of the rigid, electron-rich benzoxazole scaffold with the p-tolyl group makes Benzo[d]oxazole, 4-(4-methylphenyl)- a promising candidate for inclusion in novel fluorescent and phosphorescent materials for next-generation displays and lighting.

Table 1: Photophysical Properties of Related Heterocyclic Emitters

Compound Class Emission Color Key Property Potential Application
Oxadiazole Derivatives Deep-Blue to Sky-Blue Thermally Activated Delayed Fluorescence (TADF), High PLQY High-Efficiency OLEDs
2-Aryl-Benzoxazoles Bright Blue Fluorescence Fluorescent Probes, OLEDs
D-A-D Dyes with Benzoxadiazole Red Intramolecular Charge Transfer (ICT) Solution-Processed OLEDs

Applications in the Dyestuff Industry

Azo dyes represent one of the largest and most important classes of synthetic colorants used across various industries. unb.cacuhk.edu.hk Their synthesis is typically a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline (B41778) derivative. youtube.comnih.gov The extensive π-conjugated system formed by the Ar-N=N-Ar' structure is responsible for the absorption of light in the visible spectrum, resulting in vibrant colors. cuhk.edu.hk

While direct synthesis of an azo dye from Benzo[d]oxazole, 4-(4-methylphenyl)- is not prominently documented, its molecular structure contains the necessary aromatic rings that are fundamental to azo dye chemistry. The benzoxazole ring system could potentially act as a coupling component. Alternatively, the molecule could be chemically modified, for example, by introducing an amino group onto one of its aromatic rings, to create a precursor for the diazotization step. The final color of the resulting dye would be influenced by the electronic properties of the entire benzoxazole-tolyl structure. youtube.com The versatility of azo chemistry allows for the creation of a wide spectrum of colors, and heterocyclic scaffolds like oxazoles and thiazoles are frequently incorporated to produce novel dyes with specific properties. nih.gov

Table 2: General Steps for Azo Dye Synthesis

Step Process Reagents Conditions Purpose
1 Diazotization Aromatic Primary Amine, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) 0–5 °C To form an electrophilic diazonium salt from an amine precursor.

Use as an Anti-corrosive Agent for Metallic Surfaces

The corrosion of metals, particularly steel in acidic environments, is a significant industrial problem. Organic heterocyclic compounds are widely used as corrosion inhibitors, and molecules containing nitrogen, oxygen, and π-electrons, such as benzoxazole derivatives, are particularly effective. researchgate.netkoreascience.kr The mechanism of inhibition involves the adsorption of the organic molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.gov

The adsorption is facilitated by the interaction between the lone pair electrons of the heteroatoms (nitrogen and oxygen) and the vacant d-orbitals of the iron atoms on the steel surface. nih.gov Additionally, the π-electrons of the aromatic rings contribute to the stability of the adsorbed film. Studies on various oxazole, benzisoxazole, and thiazole (B1198619) derivatives have demonstrated high inhibition efficiencies, often exceeding 90%, which increase with the concentration of the inhibitor. researchgate.nettechno-serv.netnih.gov These compounds typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netnih.gov The presence of the benzoxazole ring system and the extended aromaticity from the p-tolyl group in Benzo[d]oxazole, 4-(4-methylphenyl)- suggests it would possess similar capabilities, adsorbing onto metallic surfaces to provide effective corrosion protection.

Table 3: Corrosion Inhibition Efficiency of Related Heterocyclic Compounds on Steel

Inhibitor Compound Corrosive Medium Max. Inhibition Efficiency (%) Method
3-(1,3-oxazol-5-yl)aniline (3-OYA) HCl 93.5 Electrochemical
Benzisoxazole Derivative (FPBH) HCl 95.0 Electrochemical
Theophylline-Triazole Derivative HCl ~94.0 Electrochemical Impedance Spectroscopy

Utilization as Chemical Building Blocks for Non-Biological Syntheses

The benzoxazole scaffold is a privileged structure in synthetic chemistry, serving as a versatile building block for the construction of more complex molecules. nih.govnih.gov Its rigid and planar structure, combined with reactive sites suitable for further functionalization, makes it an important intermediate in the synthesis of various non-biological materials and chemical entities. youtube.comslideshare.net

The reactivity of the benzoxazole ring allows for various transformations. For example, it can undergo electrophilic substitution reactions, typically at the C5 position if activated by electron-donating groups. youtube.com Furthermore, the core structure can be built upon to create larger, more elaborate heterocyclic systems. Research has shown the synthesis of novel derivatives where the benzoxazole unit is linked to other heterocycles like thiadiazoles, oxadiazoles, or imidazoles. nih.govnih.govnih.gov One study detailed the synthesis of 2-(benzo[d]oxazol-2-ylthio)-N-(5-p-tolyl-1,3,4-thiadiazol-2-yl)acetamide, a complex molecule built using a tolyl-substituted component, highlighting the utility of such building blocks. nih.gov These synthetic routes demonstrate that Benzo[d]oxazole, 4-(4-methylphenyl)- can serve as a valuable precursor for creating novel compounds with tailored properties for applications in materials science and other areas of chemical technology. nih.govnih.gov

Table 4: Synthetic Reactions Involving Benzoxazole Scaffolds

Reaction Type Precursors Product Type Significance
N-Deprotonation–O-SNAr Cyclization Substituted Anilides Benzo[d]oxazoles A fundamental method for constructing the core benzoxazole ring. nih.gov
Multi-step Synthesis Benzo[d]oxazole-2-thiol, Substituted Benzoic Acids Benzo[d]oxazole-Thiadiazole Derivatives Creation of complex molecules by linking different heterocyclic systems. nih.gov
Silver-Catalysed Tandem Condensation 2-Aminophenols, Benzenethiols 2-(Phenylsulphinyl)benzo[d]oxazole Derivatives Efficient C-S bond formation to create functionalized benzoxazoles. nih.govnih.gov

Q & A

Basic: What are the standard synthetic routes for preparing Benzo[d]oxazole,4-(4-methylphenyl)- and its derivatives?

Methodological Answer:
The synthesis typically involves condensation reactions between substituted benzaldehyde derivatives and aminophenol precursors. For example:

  • Route 1 : Condensation of pyrazole-4-carboxaldehydes with 2-aminophenol derivatives in ethanol using phosphorus trichloride (PCl₃) as a catalyst at 60°C, followed by purification via solvent evaporation and filtration .
  • Route 2 : Reaction of 3-formylchromone with hydrazine derivatives (e.g., 1-(4-bromophenyl)thiazol-2-yl hydrazine) to form intermediates, which are cyclized with POCl₃ to yield benzoxazole derivatives .
  • Route 3 : Multi-step synthesis involving nitration, acetylation, and cyclization, as seen in the preparation of 4-(Benzo[d][1,3]dioxol-5-yl) derivatives using nitroarenes and acetic anhydride .

Key Considerations : Optimize reaction time, temperature, and catalyst loading (e.g., PCl₃ or NH₄Cl) to improve yield. Monitor reactions via TLC and purify using column chromatography.

Basic: Which spectroscopic techniques are essential for characterizing Benzo[d]oxazole derivatives, and what key spectral features should researchers expect?

Methodological Answer:

  • IR Spectroscopy : Look for absorption bands at 1715–1719 cm⁻¹ (C=O stretching in acetylated derivatives) and 1570–1608 cm⁻¹ (C=N/C=C in the oxazole ring) .
  • ¹H NMR : Aromatic protons in the benzoxazole core appear as doublets between δ 7.2–8.5 ppm , while methyl groups (e.g., 4-methylphenyl) resonate as singlets near δ 2.3–2.5 ppm .
  • ¹³C NMR : The oxazole ring carbons are observed at δ 150–160 ppm , and acetyl carbonyl carbons at δ 170–175 ppm .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+1]⁺ at m/z 442.1 for quinoline-substituted derivatives) confirm molecular weight .

Validation : Cross-reference spectral data with computational predictions (e.g., DFT) to resolve ambiguities.

Advanced: How can researchers resolve contradictions in spectral data when synthesizing novel Benzo[d]oxazole derivatives?

Methodological Answer:

  • Isomer Analysis : Use ¹H NMR to identify geometric isomers (e.g., cis vs. trans in platinum complexes) by comparing coupling constants and splitting patterns .
  • X-ray Crystallography : Resolve structural ambiguities by determining crystal structures, as done for 5,7-di-tert-butyl-2-(thiophen-2-yl)benzo[d]oxazole platinum complexes .
  • Thermodynamic Studies : Calculate ΔG° and ΔH° to assess isomer stability. For example, cis isomers may be thermodynamically favored over trans due to lower energy barriers .
  • Hybrid Techniques : Combine IR, NMR, and MS data with computational simulations (e.g., Gaussian09 for vibrational assignments) to validate structural hypotheses .

Advanced: What strategies are employed to evaluate the biological activity of Benzo[d]oxazole derivatives, and how can structure-activity relationships (SAR) be optimized?

Methodological Answer:

  • Biological Screening :
    • Anticonvulsant Activity : Use maximal electroshock (MES) and subcutaneous pentylenetetrazole (Sc-PTZ) models in rodents to assess seizure suppression .
    • Anticancer Activity : Test derivatives against cancer cell lines (e.g., MCF-7) via MTT assays, focusing on VEGFR-2 inhibition .
  • SAR Optimization :
    • Introduce electron-withdrawing groups (e.g., -NO₂ at the 4-position) to enhance binding to hydrophobic enzyme pockets .
    • Replace acetyl groups with bulkier substituents (e.g., piperidin-4-yl) to improve metabolic stability .

Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like VEGFR-2 .

Advanced: How do computational methods like DFT aid in understanding the electronic properties and reactivity of Benzo[d]oxazole complexes?

Methodological Answer:

  • DFT Calculations :
    • Analyze frontier molecular orbitals (HOMO-LUMO) to predict charge transfer and reactivity. For example, lower HOMO-LUMO gaps correlate with higher electrophilicity in platinum complexes .
    • Simulate vibrational spectra (IR) to assign experimental peaks, such as C=O stretches at 1719 cm⁻¹ in acetylated derivatives .
  • Molecular Dynamics (MD) :
    • Study solvent interactions and stability of benzoxazole-drug conjugates in physiological conditions (e.g., aqueous PBS buffer at 310 K) .
  • Thermodynamic Modeling :
    • Calculate Gibbs free energy (ΔG°) to rationalize isomer distribution in synthetic products .

Application : Use Gaussian09 or ORCA software packages for these simulations, validating results against experimental data .

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